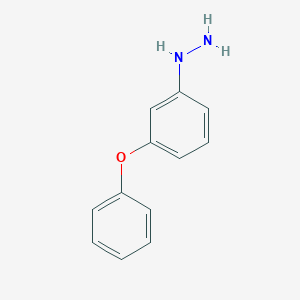

(3-Phenoxyphenyl)hydrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-phenoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMKPRQWDUWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617051 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104997-24-2 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenoxyphenyl Hydrazine and Its Derivatives

Established Synthetic Pathways to (3-Phenoxyphenyl)hydrazine

The conventional synthesis of this compound and its analogs, such as (4-phenoxyphenyl)hydrazine (B103516), typically involves a multi-step process commencing with a substituted aniline.

Precursor Selection and Preparation

The primary precursor for the synthesis of phenoxyphenyl hydrazine (B178648) is the corresponding phenoxyaniline (B8288346). For instance, the synthesis of (4-phenoxyphenyl)hydrazine hydrochloride starts with 4-phenoxyaniline. Similarly, the synthesis of this compound would logically begin with 3-phenoxyaniline. The preparation of these precursors can be achieved through methods like the etherification of a halobenzaldehyde followed by conversion to the aniline. google.com

Another key precursor is 3-phenoxybenzaldehyde (B142659), which can be used in various reactions to introduce the (3-phenoxyphenyl) group. orientjchem.orgniscpr.res.inniscpr.res.inresearchgate.net

Reaction Conditions and Optimization Protocols

The transformation of phenoxyaniline to phenoxyphenyl hydrazine generally follows a two-step sequence:

Diazotization: The phenoxyaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5°C). isuct.ru This reaction forms a diazonium salt intermediate. Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this step is stannous chloride (SnCl₂) in an acidic medium.

The resulting free hydrazine is often converted to its more stable hydrochloride salt by treatment with hydrochloric acid.

Optimization of these reaction conditions is key to maximizing yield and purity. Factors such as solvent choice, reaction time, and acid concentration are critical parameters that need to be carefully controlled. For instance, using polar aprotic solvents can improve the solubility of intermediates and minimize side reactions. Extended reflux times may ensure complete conversion but also risk product decomposition.

A study on the synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile hydrochloride highlights the importance of the order of reagent addition for achieving a high yield. isuct.ru

Purification and Isolation Techniques

Following the synthesis, the desired this compound product needs to be isolated and purified. Common techniques include:

Filtration: To separate the solid product from the reaction mixture. tandfonline.comgoogle.com

Crystallization/Recrystallization: To purify the crude product. Ethanol is often used as a suitable solvent for recrystallization. brieflands.com

Chromatography: Techniques like column chromatography can be employed for further purification to achieve high purity. tandfonline.comgoogleapis.com

Washing: The isolated solid is typically washed with water or other solvents to remove impurities. google.com

The final product is often isolated as a hydrochloride salt, which is generally more stable and easier to handle than the free base. chemimpex.comsigmaaldrich.com

Novel Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This trend extends to the synthesis of hydrazines and their derivatives.

Green Chemistry Methodologies in Hydrazine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. orientjchem.org In the context of hydrazine synthesis, this translates to using less toxic reagents, environmentally benign solvents, and energy-efficient reaction conditions.

Several green approaches have been explored for the synthesis of hydrazones, which are derivatives of hydrazines:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating. ajgreenchem.com

Ultrasonication: The use of ultrasound has been reported as an efficient and environmentally friendly method for preparing hydrazine carboxamides, often in greener solvent systems like water-glycerol. nih.gov

Solvent-free reactions: Conducting reactions without a solvent, or in aqueous media, is a key aspect of green chemistry. orientjchem.org

Use of greener catalysts: Biocatalysts and other non-toxic catalysts are being investigated to replace hazardous reagents.

While these methods have been primarily applied to hydrazine derivatives like hydrazones and peptide hydrazides, they hold promise for the development of greener synthetic routes to this compound itself. nih.gov

Catalytic Systems for Enhanced Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Heterogeneous Catalysis: The use of solid catalysts, such as nickel-based heterogeneous catalysts, has been shown to be effective in the synthesis of ketazines (bis-hydrazine derivatives) from ketones and hydrazine hydrate (B1144303). mdpi.com These catalysts can be easily separated from the reaction mixture and potentially reused, which is economically and environmentally advantageous. mdpi.com

Homogeneous Catalysis: Transition-metal catalysts, including ruthenium complexes, are being explored for the direct electrochemical oxidation of ammonia (B1221849) to produce hydrazine. researchgate.net This approach could offer a more direct and atom-economical route to hydrazine synthesis.

Phase-Transfer Catalysis: A patented process for hydrazine hydrate synthesis utilizes a rare earth-silica gel-phosphate catalyst in a liquid-phase catalytic oxygenation process. google.com

The application of such catalytic systems to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. For example, zinc-catalyzed double hydroamination of enynes with aryl hydrazines has been used to synthesize pyrazoline derivatives. rsc.org

Flow Chemistry Applications in Synthesis

Traditional batch synthesis of aryl hydrazines often involves hazardous intermediates and reactions that are difficult to control on a large scale. Flow chemistry, which involves pumping reagents through reactors for continuous processing, has emerged as a powerful alternative that offers superior control over reaction parameters, enhanced safety, and improved efficiency. wuxiapptec.com

The primary route to aryl hydrazines involves the diazotization of an arylamine followed by reduction. The diazonium salts generated in the first step are notoriously unstable and can be explosive, especially in large quantities. wuxiapptec.com In a flow chemistry setup, these hazardous intermediates can be generated and consumed in situ, minimizing their accumulation and significantly enhancing the safety of the process. wuxiapptec.com Research has demonstrated that diazotization reactions that are low-yielding in batch (e.g., 56% yield) can achieve yields as high as 90% in a continuous flow system, while also allowing for production on a kilogram scale in a matter of hours. wuxiapptec.com

A continuous flow process for phenyl hydrazine and its substituted counterparts has been patented, integrating the three key steps of diazotization, reduction, and acidolysis salt formation into a single, integrated reactor system. patsnap.com This approach can be directly applied to the synthesis of this compound from 3-phenoxyaniline.

Key advantages of applying flow chemistry to this compound synthesis include:

Enhanced Safety: Minimizes the accumulation of unstable diazonium salt intermediates. wuxiapptec.com

Precise Temperature Control: Microreactors offer a high surface-area-to-volume ratio, allowing for efficient heat transfer, which is crucial for controlling highly exothermic reactions. wuxiapptec.com

Increased Yield and Purity: Precise control over stoichiometry, residence time, and temperature leads to fewer side reactions and a cleaner product profile.

Scalability: Processes developed on a lab scale can be more readily scaled up for industrial production by extending the operation time or using parallel reactor lines. scielo.br

Telescoped Reactions: Multiple synthetic steps can be combined into a single continuous process, eliminating the need for intermediate workups and purifications, which saves time and reduces waste. wuxiapptec.com

| Feature | Batch Processing | Flow Chemistry |

| Safety | High risk due to accumulation of unstable intermediates (e.g., diazonium salts). | High safety as intermediates are generated and used in situ. wuxiapptec.com |

| Temperature Control | Difficult, especially for large volumes and exothermic reactions. | Precise and rapid, due to high surface-area-to-volume ratio. wuxiapptec.com |

| Scalability | Complex, often requiring re-optimization of reaction conditions. | Simpler, achieved by running the system for longer periods. scielo.br |

| Process Integration | Multi-step synthesis requires isolation and purification at each stage. | "Telescoping" of multiple steps into one continuous process is possible. wuxiapptec.com |

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a template for creating a wide array of derivatives. Functionalization can be strategically directed at two primary locations: the aromatic rings or the hydrazine moiety itself. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Strategies for Aromatic Ring Substitution

Introducing substituents onto the phenyl or phenoxy rings of the this compound core is a common strategy to modulate its properties. This can be achieved either by starting with an already substituted precursor or by direct modification of the parent structure.

Research into urease inhibitors has led to the synthesis of a series of arylmethylene hydrazine derivatives, including a (3-phenoxyphenyl) derivative. nih.gov This work highlights how various substituents on an aromatic aldehyde can be used to create a library of final compounds. For example, derivatives bearing chloro, hydroxy, nitro, and methoxy (B1213986) groups have been synthesized to explore structure-activity relationships. nih.gov In one study, a derivative with a 2-nitrobenzylidene group attached to the hydrazine moiety was found to be a particularly potent urease inhibitor. nih.gov

Another approach involves building complex heterocyclic structures from substituted precursors. For instance, pyrimidine (B1678525) derivatives have been synthesized from chalcones, which were themselves prepared by reacting substituted aromatic aldehydes with a phenoxy-functionalized acetophenone. ijrar.org

Commonly Introduced Substituents and Their Synthetic Context:

| Substituent | Position | Synthetic Strategy | Reference |

| Nitro (NO₂) | 2-position of benzylidene | Condensation of hydrazine with 2-nitrobenzaldehyde | nih.gov |

| Chloro (Cl) | 4-position of phenyl | Condensation with 4-chlorophenyl containing precursors | nih.gov |

| Hydroxy (OH) | 2,4-positions of phenyl | Use of 2,4-dihydroxybenzaldehyde (B120756) in condensation reaction | nih.gov |

| Methoxy (OCH₃) | 3,4,5-positions of phenyl | Use of 3,4,5-trimethoxybenzaldehyde (B134019) in condensation | nih.gov |

These examples demonstrate that electrophilic aromatic substitution on the this compound core or, more commonly, the use of pre-functionalized building blocks are viable strategies for achieving diverse aromatic ring substitutions.

Modifications of the Hydrazine Moiety

The hydrazine group (-NH-NH₂) is a highly reactive and versatile functional handle, making it the primary site for synthetic modifications. researchgate.netnih.gov Its nucleophilicity allows for a wide range of transformations to produce hydrazides, hydrazones, and various heterocyclic systems. researchgate.net

Key Modifications of the Hydrazine Moiety:

Hydrazone Formation: The most common reaction of the hydrazine group is its condensation with aldehydes and ketones to form stable hydrazone linkages (-N-N=CR₂). thermofisher.com This reaction is often catalyzed by a small amount of acid and is used to link the this compound core to other molecular fragments. brieflands.combrieflands.com For instance, arylmethylene hydrazine derivatives have been synthesized by reacting a hydrazine precursor with various aromatic aldehydes. nih.gov

Acylation to Hydrazides: Hydrazines can be acylated by reacting with carboxylic acids, acid chlorides, or esters to form hydrazides (acylhydrazines). This is a key step in the synthesis of many biologically active compounds. jocpr.com For example, 2-(2-phenoxyphenyl) acetohydrazide has been synthesized by reacting the corresponding ethyl ester with hydrazine hydrate. brieflands.com

Heterocycle Synthesis: The hydrazine moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles.

Pyrazoles: this compound can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls in a cyclocondensation reaction to form substituted pyrazoles, a privileged scaffold in medicinal chemistry. nih.govmdpi.com

Triazoles: The hydrazine group can be incorporated into triazole rings. For example, a purine-hydrazine adduct was reacted with 3-phenoxybenzaldehyde in an acid-catalyzed cyclization to form a hybrid purine-triazole ring system. niscpr.res.in

Alkylation: The nitrogen atoms of the hydrazine can act as nucleophiles in substitution reactions with alkyl halides to form N-alkylated derivatives, although controlling the regioselectivity and degree of alkylation can be challenging. organic-chemistry.org

| Reaction Type | Reagents | Resulting Functional Group/Scaffold |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazone (-NH-N=CHR) |

| Acylation | Carboxylic Acids, Esters, Acid Chlorides | Hydrazide (-NH-NH-C(=O)R) |

| Pyrazole (B372694) Synthesis | 1,3-Diketones, α,β-Unsaturated Carbonyls | Pyrazole Ring |

| Triazole Synthesis | Various (e.g., via cyclization with aldehydes) | Triazole Ring |

| Alkylation | Alkyl Halides | N-Alkyl Hydrazine (-NR-NH₂ or -NH-NHR) |

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of single enantiomers or diastereomers of this compound derivatives is crucial when a specific three-dimensional arrangement is required for biological activity, particularly if a chiral center is introduced during functionalization. While specific examples for the stereoselective synthesis of this compound derivatives are not prominently documented, established principles of asymmetric synthesis can be applied.

A chiral center could be introduced, for example, by attaching a chiral substituent to the aromatic rings or through alkylation of the hydrazine moiety with a chiral electrophile. Controlling the stereochemistry of such a center would rely on several key strategies:

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one stereoisomer over another. For instance, asymmetric Keck allylation, which uses a chiral catalyst to generate homoallylic alcohols with high enantiomeric excess, is a powerful technique that could be applied to an aldehyde-functionalized (3-phenoxyphenyl) derivative. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Chemoenzymatic Methods: Enzymes, which are inherently chiral, can be used as catalysts to perform highly stereoselective transformations. The use of lipases for the kinetic resolution of racemic alcohols or esters is a common approach to obtain enantiomerically pure intermediates that could then be elaborated into the final chiral derivative. mdpi.com For example, the lipase (B570770) from Candida rugosa has been used to resolve alcohols with high enantiomeric purity, a strategy applicable to intermediates in a multi-step synthesis. mdpi.com

The synthesis of complex natural products provides a blueprint for these methods. For example, in the total synthesis of pyranones, Sharpless asymmetric epoxidation and dihydroxylation are frequently used to install stereocenters with high fidelity. mdpi.com Such well-established reactions could be adapted to synthesize enantiomerically enriched derivatives of this compound, should a synthetic route involve an alkene intermediate that requires stereocontrolled functionalization.

Reaction Mechanisms and Chemical Reactivity of 3 Phenoxyphenyl Hydrazine

Fundamental Reaction Pathways

The principal reaction pathways of (3-phenoxyphenyl)hydrazine are dictated by the nucleophilic character of the hydrazine (B178648) group and the susceptibility of the aromatic rings to electrophilic attack.

Nucleophilic Reactivity of the Hydrazine Group

The hydrazine group (-NHNH₂) is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering it a potent nucleophile. This inherent nucleophilicity drives its participation in several key reactions.

Reaction with Carbonyl Compounds: The terminal nitrogen of the hydrazine acts as a strong nucleophile, readily attacking the electrophilic carbon of aldehydes and ketones. This nucleophilic addition is the foundational step for forming hydrazones. libretexts.orglibretexts.orgnumberanalytics.com

Acylation: this compound can react with acylating agents, such as acyl chlorides or anhydrides, to form N-acylhydrazine derivatives. The reaction proceeds via nucleophilic acyl substitution.

Alkylation: The hydrazine moiety can be alkylated by reacting with alkyl halides. wikipedia.org

Cross-Coupling Reactions: In more complex transformations, the hydrazine group can participate in metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-N coupling of hydrazine with aryl halides is a known method for forming aryl hydrazines. nih.gov Mechanistic studies on these reactions show that the process can involve the deprotonation of a hydrazine-bound metal complex. nih.gov

The reactivity of the hydrazine group is influenced by the electronic effects of the phenoxyphenyl substituent. The electron-donating nature of the phenoxy group can modulate the nucleophilicity of the hydrazine nitrogen atoms.

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. total-synthesis.comlibretexts.org The rate and regioselectivity of these substitutions are controlled by the directing effects of the substituents on each ring.

Ring A (Substituted with -NHNH₂ and -OPh): This ring is highly activated towards EAS. The hydrazine group (-NHNH₂) and the phenoxy group (-OPh) are both strong activating, ortho, para-directing groups. total-synthesis.comlibretexts.org Substitution will be directed to the positions ortho and para to these activating groups.

Ring B (Part of the Phenoxy Group): This ring is activated by the ether oxygen, which is an ortho, para-director.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. total-synthesis.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. total-synthesis.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting with alkyl halides or acyl halides in the presence of a Lewis acid. total-synthesis.com

The specific site of substitution depends on the interplay between the powerful directing effects of the hydrazine and phenoxy groups and the steric hindrance around the potential reaction sites.

Formation of Key Chemical Intermediates

This compound serves as a crucial starting material for the synthesis of important chemical intermediates like hydrazones and azo compounds. chemimpex.comchemimpex.com

Hydrazone Formation and Reactivity

Hydrazones are compounds containing the R₂C=NNR₂ structure, formed by the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). numberanalytics.com This reaction is a cornerstone of hydrazine chemistry.

The mechanism involves two main stages:

Nucleophilic Addition: The terminal nitrogen of this compound attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.com

Dehydration: The intermediate undergoes a proton transfer and subsequent elimination of a water molecule to form the stable C=N double bond of the hydrazone. numberanalytics.com

The resulting (3-phenoxyphenyl)hydrazones are themselves valuable synthetic intermediates. A classic example of their reactivity is the Wolff-Kishner reduction . In this reaction, the hydrazone is treated with a strong base (like KOH) at high temperatures, leading to the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), with the evolution of nitrogen gas. libretexts.orglibretexts.orgwikipedia.org

| Reaction Stage | Description |

| Hydrazone Formation | This compound reacts with an aldehyde or ketone via nucleophilic addition followed by dehydration. |

| Deprotonation | A strong base removes a proton from the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.orglibretexts.org |

| Tautomerization & N₂ Loss | The anion rearranges, and a second deprotonation leads to the formation of a carbanion and the expulsion of stable nitrogen gas (N₂). libretexts.orglibretexts.org |

| Protonation | The carbanion is protonated by a solvent molecule to yield the final alkane product. libretexts.orglibretexts.org |

Azo Compound Synthesis and Transformations

Azo compounds, characterized by the -N=N- functional group, can be synthesized from hydrazine derivatives. wikipedia.org The oxidation of hydrazines is a direct route to produce azo compounds. wikipedia.orgmdpi.com

A specific example is the synthesis of the azo dye 5-((3-phenoxyphenyl)diazenyl)quinolin-8-ol (PPDQ). ufms.brresearchgate.net This synthesis involves the reaction of this compound, demonstrating its utility in creating complex, functional molecules. Another primary method for synthesizing aromatic azo compounds is through azo coupling . This reaction is an electrophilic aromatic substitution where a diazonium cation (Ar-N₂⁺) attacks an electron-rich aromatic ring. wikipedia.org this compound can be converted to the corresponding diazonium salt, which can then couple with an activated aromatic compound.

The synthesis of azo compounds from hydrazines can also be achieved using various oxidizing agents. mdpi.comgoogle.com

| Synthesis Method | Reagents & Conditions | Product Type |

| Oxidation of Hydrazine | This compound, Oxidizing agent (e.g., H₂O₂, TCCA) mdpi.comgoogle.com | Symmetrical or Asymmetrical Azo Compound |

| Azo Coupling | Diazonium salt of (3-phenoxyphenyl)amine, Activated Aromatic Compound, ~0 °C wikipedia.org | Aromatic Azo Compound |

| Condensation | Nitroaromatics and anilines, followed by reduction. wikipedia.org | Aromatic Azo Compound |

Mechanistic Investigations of Complex Reactions

The reactivity of hydrazine derivatives has been the subject of detailed mechanistic studies to elucidate the pathways of complex transformations.

One area of investigation is the metal-catalyzed cross-coupling of hydrazines. A study on the palladium-catalyzed C-N coupling of hydrazine with aryl halides identified two interconnected catalytic cycles. nih.gov Kinetic analysis revealed that the rate-limiting step of the process is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex, which then leads to the formation of the aryl hydrazine product. nih.gov

| Catalyst System | Key Mechanistic Finding | Rate-Determining Step | Reference |

| Pd-catalyst / KOH | Reaction proceeds via two interconnected catalytic cycles involving arylpalladium(II) hydroxide (B78521) and chloride resting states. | Deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. | nih.gov |

| Nickel / Hydrazine | Nickel-catalyzed alkenylation of ketones proceeds via a nickel hydrazine carbanion complex. | Formation of the nickel hydrazine carbanion complex via deprotonation. | acs.org |

Another investigated mechanism is the Base Promoted Homolytic Aromatic Substitution (BHAS), where phenylhydrazine (B124118) can act as a radical initiator for the direct arylation of arenes. nih.gov The proposed mechanism involves the deprotonation of phenylhydrazine, followed by an electron transfer to an aryl halide to generate an aryl radical. This radical then participates in the substitution reaction. nih.gov These studies highlight the diverse mechanistic roles that this compound can play, from a simple nucleophile to a precursor for radical species or a ligand in organometallic catalysis.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are dictated by the specific transformation it undergoes. Key reactions for aryl hydrazines include condensation with carbonyl compounds to form hydrazones, which are often key intermediates in subsequent reactions like the Fischer indole (B1671886) synthesis or the Wolff-Kishner reduction.

Fischer Indole Synthesis

The most prominent reaction for aryl hydrazines, including this compound, is the Fischer indole synthesis. This reaction produces an indole ring from an aryl hydrazine and an aldehyde or ketone under acidic conditions. numberanalytics.comnumberanalytics.comwikipedia.org The general mechanism involves several steps:

Formation of a phenylhydrazone from the reaction of the aryl hydrazine with a carbonyl compound. numberanalytics.com

Tautomerization of the phenylhydrazone to its enamine or 'ene-hydrazine' form. wikipedia.org

A wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is often the rate-determining step, to form a new carbon-carbon bond. mdpi.comresearchgate.net

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the final indole product. wikipedia.org

The reaction kinetics are significantly influenced by several factors:

Catalyst: The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgmdpi.com The choice and concentration of the acid catalyst are crucial and can affect the reaction rate and the ratio of products in cases where unsymmetrical ketones are used.

Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy barrier, particularly for the wikipedia.orgwikipedia.org-sigmatropic rearrangement step. organic-chemistry.org

Substituents: The electronic nature of substituents on the phenylhydrazine ring impacts the reaction. The (3-phenoxyphenyl) group is generally considered to be electron-withdrawing, which can influence the nucleophilicity of the hydrazine and the stability of the intermediates.

A study involving the closely related 2-(5-chloro-2-phenoxyphenyl)hydrazine demonstrated its successful conversion to the corresponding 3H-indole via the Fischer method, underscoring the applicability of this reaction to phenoxyphenyl hydrazine derivatives. growingscience.com

Table 1: Factors Influencing Reaction Kinetics in Fischer Indole Synthesis

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Acid Catalyst | Generally increases rate | Protonation of the hydrazone facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmdpi.com |

| Temperature | Increases rate | Provides the necessary activation energy for the rate-determining rearrangement step. organic-chemistry.org |

| Solvent | Can influence rate and outcome | Solvent polarity can affect the stability of charged intermediates and transition states. |

| Substituents | Modulates reactivity | Electron-donating groups on the phenyl ring can increase the rate, while electron-withdrawing groups can decrease it by affecting nucleophilicity and intermediate stability. |

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic reactions, including those involving hydrazine derivatives. nih.govrsc.orgmdpi.com These methods allow for the detailed exploration of reaction pathways, the characterization of transition states, and the calculation of thermodynamic and kinetic parameters.

For the Fischer indole synthesis, computational studies provide deep insights that are often difficult to obtain through experimental means alone. DFT calculations can map the potential energy surface of the reaction, identifying the most plausible pathway from reactants to products.

Key contributions of computational chemistry include:

Mechanism Verification: DFT studies have been used to support the multi-step mechanism of the Fischer indole synthesis, confirming the sequence of hydrazone formation, tautomerization, sigmatropic rearrangement, and cyclization. rsc.org

Transition State Analysis: Calculations can determine the geometry and energy of transition states for each step. This allows for the identification of the rate-determining step by finding the highest energy barrier in the reaction profile. For the Fischer indole synthesis, the wikipedia.orgwikipedia.org-sigmatropic rearrangement is consistently identified as having a significant activation barrier.

Table 2: Representative Computational Data for a Model Reaction Step (A → B) This table illustrates the type of data generated from DFT calculations for a single reaction step and is based on general findings for related reactions, not specifically this compound.

| Parameter | Description | Representative Value (kcal/mol) | Implication |

|---|---|---|---|

| ΔE | Electronic Energy Change | -20.5 | The step is electronically favorable. |

| ΔH | Enthalpy Change | -21.0 | The reaction step is exothermic. |

| ΔG | Gibbs Free Energy Change | -20.9 | The reaction step is spontaneous. |

| Eₐ | Activation Energy (Electronic) | 10.5 | The energy barrier that must be overcome for the reaction to proceed. |

| ΔG‡ | Gibbs Free Energy of Activation | 12.9 | The free energy barrier, which determines the reaction rate. A higher value indicates a slower reaction. nih.gov |

These computational approaches provide a molecular-level understanding of reactivity. By calculating the energy barriers for competing pathways, chemists can rationalize experimental observations, such as product distributions, and predict how to optimize reaction conditions for desired outcomes. mdpi.com

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate

The reactivity of the hydrazine (B178648) group in (3-Phenoxyphenyl)hydrazine allows for its participation in a wide array of chemical transformations, establishing it as a key building block in synthetic organic chemistry.

Precursor for Nitrogen-Containing Heterocycles

This compound serves as a crucial starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. Notable examples include the synthesis of indoles, pyrazoles, and triazoles.

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole nucleus. wikipedia.orgalfa-chemistry.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed by the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.combyjus.comnih.gov In this context, this compound can be reacted with various carbonyl compounds to generate a range of substituted indoles with the 3-phenoxyphenyl moiety. The general mechanism involves the formation of a phenylhydrazone, followed by tautomerization to an enamine, a researchgate.netresearchgate.net-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.comnih.gov

Pyrazoles , another important class of nitrogen-containing heterocycles, can be synthesized from this compound through condensation reactions with 1,3-dicarbonyl compounds. mdpi.comnih.govorganic-chemistry.orgmdpi.com This reaction provides a direct route to polysubstituted pyrazoles, with the regioselectivity of the cyclization being a key consideration. mdpi.comnih.gov The reaction of this compound with a β-diketone can potentially yield two regioisomers. mdpi.com

Furthermore, triazoles can be accessed using this compound as a nitrogen source. Various synthetic strategies exist for the formation of the triazole ring, often involving cycloaddition reactions or the cyclization of appropriately functionalized precursors derived from hydrazines. nih.govchemistryjournal.netresearchgate.netbeilstein-journals.org

| Heterocycle | General Synthetic Method | Key Reactants |

| Indoles | Fischer Indole Synthesis | This compound, Aldehyde or Ketone |

| Pyrazoles | Condensation | This compound, 1,3-Dicarbonyl Compound |

| Triazoles | Cyclization/Cycloaddition | This compound, Suitable Precursors |

Utility in Carbon-Nitrogen Bond Formation Reactions

The hydrazine functional group in this compound is inherently nucleophilic, making it a valuable participant in carbon-nitrogen (C-N) bond formation reactions. One of the most significant modern methods for C-N bond formation is the palladium-catalyzed cross-coupling reaction , often referred to as the Buchwald-Hartwig amination. organic-chemistry.orgnih.govnih.govsemanticscholar.orgresearchgate.net This reaction allows for the coupling of amines or hydrazines with aryl halides or triflates. organic-chemistry.orgnih.govnih.govsemanticscholar.orgresearchgate.net

In this context, this compound can be coupled with a variety of aryl or heteroaryl halides to generate N,N'-diarylhydrazines. These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction. This methodology provides a powerful tool for creating complex molecular frameworks containing the this compound substructure.

Applications in Pharmaceutical Lead Compound Synthesis

The structural motifs accessible from this compound are prevalent in a number of biologically active compounds, making it a valuable starting material in medicinal chemistry and drug discovery.

Development of Anti-Cancer Agents

Derivatives of hydrazines, particularly those incorporated into heterocyclic systems like indoles and pyrazoles, have shown promise as anti-cancer agents. researchgate.netjapsonline.comnih.govnih.govmdpi.com The indole nucleus, which can be synthesized from this compound via the Fischer indole synthesis, is a well-established pharmacophore in oncology. researchgate.netmdpi.com Indole-based compounds have been reported to exhibit a range of anti-cancer activities, including the induction of apoptosis in cancer cells. researchgate.net

Similarly, pyrazole (B372694) derivatives have been investigated for their anti-proliferative effects. nih.gov The synthesis of pyrazolinyl-indole derivatives has been explored, and these compounds have demonstrated cytotoxic activities against various cancer cell lines. nih.gov Given that this compound can serve as a precursor to both indole and pyrazole scaffolds, it represents a strategic starting material for the development of novel anti-cancer drug candidates.

| Compound Class | Potential Biological Activity | Synthetic Precursor |

| Indole Derivatives | Anti-cancer | This compound |

| Pyrazole Derivatives | Anti-cancer | This compound |

| Hydrazide-hydrazones | Anti-cancer | Hydrazine derivatives |

Synthesis of Psychoplastogen Scaffolds for Neurological Disorders

Recent research has focused on a class of compounds known as psychoplastogens, which are capable of promoting neural plasticity and are being investigated for the treatment of neurological disorders such as depression and post-traumatic stress disorder. Many of these compounds possess indole-based structures. The synthesis of such scaffolds often involves the construction of the core heterocyclic system, for which arylhydrazines are key precursors. While direct synthesis of known psychoplastogens from this compound is not yet widely reported, its utility in the Fischer indole synthesis suggests its potential as a starting material for novel psychoplastogen candidates. The ability to introduce the phenoxyphenyl group could offer a means to modulate the pharmacokinetic and pharmacodynamic properties of these neuroactive compounds.

Derivatization for Enhanced Bioactivity

The biological activity of a lead compound can often be optimized through systematic structural modifications, a process known as derivatization. For compounds derived from this compound, several strategies can be employed to enhance their bioactivity.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups on a molecule contribute to its biological effect. mdpi.commdpi.comnih.gov By synthesizing a series of analogs of a lead compound with variations in the substituents on the phenoxyphenyl ring or the heterocyclic core, researchers can identify key structural features required for optimal activity.

Bioisosteric replacement is another important strategy used to improve the properties of a drug candidate. spirochem.comdrughunter.comnih.govnih.govslideshare.net This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing potency, reducing toxicity, or improving pharmacokinetic parameters. For derivatives of this compound, the phenoxy group or substituents on the phenyl rings could be replaced with other bioisosteric groups to fine-tune the molecule's properties.

Contributions to Agrochemical Development

The hydrazine functional group within this compound is key to its utility in creating a variety of agrochemicals. This reactivity allows for the construction of diverse heterocyclic structures that are often the basis for biologically active compounds used in crop protection.

Intermediate in Pesticide and Herbicide Formulations

This compound serves as a crucial intermediate in the synthesis of various pesticides and herbicides. Its chemical properties are instrumental in building the core structure of several active ingredients designed for crop protection. The phenoxyphenyl portion of the molecule is a common feature in a class of potent insecticides known as pyrethroids. While many synthetic pyrethroids, such as Permethrin and Phenothrin, are synthesized from related precursors like 3-phenoxybenzyl alcohol, the underlying phenoxyphenyl structure is vital for their insecticidal activity. nih.govgoogle.com

The synthesis pathway for these agrochemicals often involves multi-step processes where the hydrazine group of a precursor can be used to form heterocyclic rings, which are common in pesticide molecules. The precise structure of this compound makes it a valuable precursor for creating compounds that can effectively target and control agricultural pests.

Synthesis of Related Agrochemicals

Beyond its role as a direct intermediate, the chemical principles involving this compound extend to the synthesis of a broader range of agrochemicals. The phenoxy functional group is a characteristic of certain herbicide classes. youtube.com For instance, phenoxy herbicides are systemic, selective herbicides used to control broadleaf weeds. youtube.com

Furthermore, the hydrazine moiety is a building block for various fungicidal compounds. Phenylhydrazine (B124118) derivatives have been investigated for their fungicidal, bactericidal, and acaricidal properties. google.com The synthesis of complex fungicides can involve the reaction of a substituted phenylhydrazine with other reagents to create a final molecule with effective disease-controlling properties. For example, certain phenylazophenyloxytriazolyl compounds with fungicidal action are synthesized from phenylazo-phenoxy precursors. google.com This demonstrates the adaptability of the phenoxyphenyl and hydrazine structures in generating a variety of agrochemical agents.

Applications in Dye Chemistry

The synthesis of azo dyes, which constitute the largest class of synthetic colorants, frequently relies on aromatic amine and hydrazine precursors. nih.gov this compound is well-suited for this application due to its aromatic hydrazine structure.

The standard method for creating azo dyes involves a two-step process: diazotization followed by a coupling reaction. youtube.com In this process, a primary aromatic amine is converted into a diazonium salt. This salt then acts as an electrophile and reacts with a coupling component, an electron-rich aromatic compound like a phenol (B47542) or another amine, to form the characteristic azo bond (-N=N-), which is responsible for the dye's color. youtube.combeyondpesticides.org

This compound can be utilized in this pathway, serving as the source of the diazo component. After diazotization, the resulting diazonium salt derived from this compound can be reacted with various coupling agents to produce a wide spectrum of colors. The final color and properties of the dye, such as its fastness to light and washing, are determined by the specific chemical structures of both the diazo component and the coupling agent. jbiochemtech.com The presence of the phenoxy group in the this compound backbone can influence the final shade and characteristics of the resulting azo dye.

Coordination Chemistry and Material Science Innovations

Ligand Properties and Metal Complexation

As with many hydrazine (B178648) derivatives, (3-Phenoxyphenyl)hydrazine possesses the ability to act as a ligand, donating its lone pair electrons to form coordinate bonds with metal ions. xiahepublishing.comresearchgate.net The presence of the hydrazine moiety (-NH-NH2) is central to its coordination behavior, while the phenoxyphenyl group influences the electronic and steric environment of the resulting metal complexes.

This compound is anticipated to function as a chelating agent, binding to a central metal ion through its two nitrogen atoms. This behavior is characteristic of hydrazine and its derivatives, which often form stable five-membered ring structures with metal ions. xiahepublishing.comnih.gov The formation of such chelate rings enhances the stability of the resulting complex compared to coordination with monodentate ligands.

The coordination tendency and the nature of the resulting complexes are influenced by several factors:

The nature of the metal ion: It readily forms complexes with various transition metals. chemimpex.com

The reaction conditions: pH, solvent, and temperature can affect the final structure and composition of the complex.

The steric and electronic effects of the phenoxyphenyl group: The bulky phenoxyphenyl group can influence the geometry of the metal complex, while its electron-donating or withdrawing nature can modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bonds.

Hydrazine-based ligands, particularly those that form Schiff bases, are known to coordinate with a variety of transition metals, acting as bidentate ligands that bind through azomethine nitrogen and another donor atom. mdpi.comresearchgate.net This established behavior provides a model for the expected chelation of this compound.

Table 1: Expected Coordination Behavior with Various Transition Metal Ions

| Metal Ion | Expected Coordination Mode | Potential Geometry |

|---|---|---|

| Cu(II) | Bidentate (N,N) | Square Planar, Tetrahedral |

| Ni(II) | Bidentate (N,N) | Square Planar, Octahedral |

| Co(II) | Bidentate (N,N) | Tetrahedral, Octahedral |

| Zn(II) | Bidentate (N,N) | Tetrahedral |

| Fe(II)/Fe(III) | Bidentate (N,N) | Octahedral |

Note: This table is based on the typical coordination chemistry of hydrazine derivatives and serves as an expected model for this compound.

The precise structures of metal complexes derived from this compound would be elucidated using a combination of spectroscopic and analytical techniques. While specific structural data for its complexes are not widely published, the methods used for analogous hydrazine-based Schiff base complexes are well-established. researchgate.netjmchemsci.com

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the hydrazine group to the metal ion, evidenced by shifts in the N-H and N-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to observe changes upon complexation. jmchemsci.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition. jmchemsci.com

Molar Conductance Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. jmchemsci.com

Catalytic Applications

Hydrazine derivatives and their metal complexes are significant in the field of catalysis. chemimpex.comxiahepublishing.com They can function as ligands in homogeneous systems or be incorporated into heterogeneous catalysts, influencing the activity, selectivity, and stability of the catalytic process.

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. researchgate.net

Homogeneous Catalysis: The catalyst exists in the same phase as the reactants, typically in a liquid solution. ethz.ch Metal complexes of this compound could act as homogeneous catalysts. The ligand's structure can be fine-tuned to control the steric and electronic environment of the metal center, thereby enhancing selectivity. ethz.chnih.gov However, separating the catalyst from the product can be challenging and expensive. ethz.ch

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, for instance, a solid catalyst with liquid or gas reactants. researchgate.net this compound-derived complexes could be immobilized on a solid support like silica (B1680970) or polymer beads. This approach simplifies catalyst recovery and recycling. ethz.ch Hydrazine itself is used in conjunction with heterogeneous catalysts like Palladium on carbon (Pd/C) for reactions such as hydrodeoxygenation. nih.gov

Table 2: Comparison of Catalysis Types for this compound Complexes

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| State | Catalyst in same phase as reactants | Catalyst in different phase |

| Selectivity | Generally high; tunable ligand design | Can be lower; active sites may vary |

| Activity | Mild reaction conditions often possible | Can require higher temperatures/pressures |

| Catalyst Separation | Difficult, often requires distillation or extraction | Easy, typically by filtration |

| Recycling | Often expensive and complex | Straightforward |

Source: Based on general principles of catalysis. researchgate.netethz.ch

The design of effective catalysts using this compound as a ligand would involve molecular hybridization and strategic modifications. The goal is to create a catalyst with high activity, selectivity, and stability. Key design considerations include:

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing substituents onto the phenoxyphenyl ring can alter the electron density at the metal center, influencing its catalytic activity.

Steric Hindrance: Adjusting the size and shape of the ligand can create a specific pocket around the metal's active site, controlling which substrate molecules can bind and react, thus improving selectivity.

Support Immobilization (for heterogeneous catalysts): Choosing an appropriate solid support and a method for attaching the this compound complex can impact catalyst performance and prevent leaching of the metal into the reaction mixture.

Reaction Conditions: Optimization of temperature, pressure, solvent, and catalyst loading is crucial for maximizing yield and efficiency. acs.org

Advanced Materials Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. chemimpex.com Its derivatives are being explored for applications in polymer chemistry and organic electronics. For example, it can be used as a curing agent for epoxy resins, where it helps to form cross-linked polymer networks, enhancing the mechanical strength and durability of the final material. chemimpex.com

Furthermore, heterocyclic compounds derived from phenoxyphenyl precursors, such as 1,3,4-oxadiazole (B1194373) derivatives, are utilized as electron-conducting and hole-blocking materials in the fabrication of organic light-emitting diodes (OLEDs). rdd.edu.iq The phenoxy group in these structures can contribute to the material's morphological stability and electronic properties, which are critical for the performance and lifetime of OLED devices. The synthesis of such heterocyclic systems often involves cyclization reactions where a hydrazine derivative is a key reactant. google.com

Curing Agent in Polymer Chemistry for Epoxy Resins

This compound has been identified as a significant component in the field of polymer chemistry, particularly as a curing agent for epoxy resins. chemimpex.com The efficacy of this compound stems from its hydrazine functional group (-NH-NH2), which contains active hydrogen atoms. In the curing process of epoxy resins, these active hydrogens react with the epoxide rings of the epoxy oligomers. This reaction, known as cross-linking, transforms the low-molecular-weight liquid resin into a rigid, three-dimensional thermoset polymer network.

The general mechanism for amine-based curing agents involves the opening of the epoxy ring by the nucleophilic amine. The primary amine of the hydrazine group reacts first, followed by the secondary amine formed in the process, leading to a densely cross-linked structure. threebond.co.jp This process enhances the final material's mechanical properties, such as hardness and durability, as well as its thermal stability. chemimpex.comresearchgate.net

Hydrazine derivatives, including this compound, are often employed as latent curing agents. google.comotsukac.co.jp This means they can be pre-mixed with the epoxy resin to form a stable, one-component system at room temperature. The curing reaction is only initiated upon heating to a specific temperature, typically in the range of 120°C to 140°C. google.com This characteristic is highly advantageous in industrial applications like adhesives for electronics and powder paints, as it provides excellent storage stability and controlled processing. otsukac.co.jp The resulting cured products are often tough, transparent, and colorless. google.com The incorporation of the bulky and rigid phenoxyphenyl group from the this compound molecule into the polymer network is expected to contribute positively to the thermal and mechanical integrity of the cured epoxy resin.

Table 1: Comparison of Epoxy Curing Agent Properties

| Curing Agent Type | Typical Curing Temperature | Key Features | Resulting Polymer Properties |

| Aliphatic Amines | Room Temperature | Fast curing | Good mechanical properties, moderate heat resistance (~100°C) threebond.co.jp |

| Aromatic Amines | Elevated Temperature | Slower curing than aliphatics | Higher heat and chemical resistance compared to aliphatic-cured resins threebond.co.jp |

| Hydrazide Derivatives | 120°C - 150°C+ | Latency, good storage stability | Colorless, transparent, tough cured product google.com |

| This compound | Elevated Temperature | Latency, potential for high thermal stability | Enhanced mechanical properties and durability chemimpex.com |

Integration into Novel Polymeric Structures

The unique bifunctional nature of this compound, which possesses a reactive hydrazine group at one end and a stable, bulky phenoxyphenyl group, makes it a valuable monomer for synthesizing novel polymeric structures. This compound can be integrated into the main chain of various high-performance polymers, such as polyamides and polyimides, through polycondensation reactions. researchgate.nettandfonline.com

For instance, the hydrazine moiety can react with diacid chlorides or dicarboxylic acids to form poly(hydrazide)s, a subclass of polyamides. These polymers can then be further processed or cyclized to form other heterocyclic polymer systems. The incorporation of the phenoxyphenyl side group can significantly influence the final properties of the polymer. This large, aromatic group can enhance thermal stability and modify the polymer's solubility, often making it soluble in common organic solvents, which is a desirable trait for processing. researchgate.nettandfonline.com

Furthermore, the phenoxyphenyl group can disrupt the close packing of polymer chains. This disruption reduces crystallinity and can lead to amorphous polymers with lower glass transition temperatures (Tg) compared to their non-substituted counterparts, while also improving properties like gas permeability. mdpi.com The synthesis of polymers containing such pendant groups can lead to materials with interesting photophysical or electronic properties, potentially finding use in organic electronics. researchgate.net Research into the synthesis of poly(azomethine)s from diamines with pendant phenoxy groups has shown that these materials can be fluorescent and possess valuable optoelectronic properties. researchgate.net

Table 2: Potential Polymer Structures Incorporating this compound

| Polymer Class | Potential Monomer Partner | Linkage Type | Role of this compound Unit |

| Polyamides (Polyhydrazides) | Diacid Chlorides (e.g., Isophthaloyl chloride) | Amide (Hydrazide) | Forms polymer backbone, phenoxyphenyl group acts as a bulky pendant |

| Polyimides | Dianhydrides (e.g., Pyromellitic dianhydride) | Imide | Can be used to create an amine-functionalized monomer for subsequent polymerization |

| Poly(azomethine)s | Dialdehydes | Azomethine (Schiff Base) | Acts as the amine monomer, contributing to the polymer's optoelectronic properties |

Applications in Functional Materials

The incorporation of this compound into materials can impart specific functionalities, leading to applications in advanced material science. Its ability to form stable complexes with metal ions suggests its utility in catalysis and the development of novel inorganic-organic hybrid materials. chemimpex.com

When used as a curing agent in epoxy resins, it not only enhances mechanical durability but can also improve the chemical resistance of the resulting coating. chemimpex.comresearchgate.net Epoxy coatings cured with hydrazine derivatives have demonstrated stability in both acidic and basic environments, suggesting potential for use in anti-corrosion applications. researchgate.net

Table 3: Functional Applications of this compound-Containing Materials

| Application Area | Material Type | Function of this compound | Resulting Property |

| Polymer Composites | Epoxy Resin | Curing/Cross-linking Agent | Enhanced mechanical strength and durability chemimpex.com |

| Protective Coatings | Epoxy Coating | Curing Agent/Backbone Component | Improved chemical and corrosion resistance researchgate.net |

| Catalysis | Hybrid Materials | Ligand for Metal Ions | Formation of stable, catalytically active complexes chemimpex.com |

| Electronic Materials | Functional Polymers | Monomer Unit | Potential for unique optical and electronic properties researchgate.netbohrium.com |

Biochemical and Biological Research Applications

Exploration in Enzyme Activity and Mechanism Studies

(3-Phenoxyphenyl)hydrazine and its related structures have been identified as potent modulators of enzyme activity. Research has focused on their inhibitory effects, providing insights into enzyme mechanisms and potential therapeutic applications.

Inhibition and Activation of Enzymes

Derivatives of this compound are notable for their ability to inhibit specific enzymes. A significant example is the inhibition of hormone-sensitive lipase (B570770) (HSL), an enzyme crucial for the mobilization of fatty acids from adipose tissue. researchgate.net A study highlighted that 5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a derivative of this compound known as compound 7600, is a potent inhibitor of HSL. researchgate.net The mechanism of this inhibition involves a nucleophilic attack by the catalytic serine residue of the enzyme on the carbonyl carbon of the inhibitor's oxadiazolone ring. This action leads to the formation of a transient covalent enzyme-inhibitor complex, which subsequently hydrolyzes, releasing the active enzyme. This classifies it as a reversible, pseudo-substrate inhibitor. researchgate.net

Further research into the α/β-hydrolase domain (ABHD) family of enzymes demonstrated the potent inhibitory effects of this compound analogues. In studies of human lymphocyte antigen B-associated transcript 5 (BAT5/ABHD16A), a 3-phenoxyphenyl analogue was found to be over six times more potent than its 4-phenoxyphenyl counterpart. plos.org This highlights the significance of the meta-position of the phenoxy group for inhibitory activity against this enzyme. The general observation was that electron-withdrawing substituents on the phenyl ring enhanced the inhibitory potency against hBAT5. plos.org

Derivatives have also been investigated as inhibitors for other enzymes, including urease and tyrosinase. nih.govjst.go.jp For instance, an arylmethylene hydrazine (B178648) derivative incorporating a 3-phenoxyphenyl group showed notable inhibitory activity against urease. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Inhibitor Derivative | Key Findings | Reference |

|---|---|---|---|

| Hormone-Sensitive Lipase (HSL) | 5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one (Compound 7600) | Acts as a reversible, pseudo-substrate inhibitor by forming a transient covalent complex with the enzyme's catalytic serine. | researchgate.net |

| Human BAT5 (ABHD16A) | 3-phenoxyphenyl analogue of 1,3,4-oxadiazol-2(3H)-one | Demonstrated over 6-fold higher potency than the 4-phenoxyphenyl analogue, indicating the importance of the meta-position for inhibition. | plos.org |

| Urease | Arylmethylene hydrazine-1,3-dimethylbarbituric acid derivative with a 3-phenoxyphenyl group | Exhibited significant inhibitory activity (IC₅₀ = 2.85 ± 0.23 µM). | nih.gov |

Elucidation of Metabolic Pathways

The metabolism of phenylhydrazine (B124118) compounds is critical to understanding their biological activity and toxicology. The metabolic pathway for phenylhydrazine generally involves bioactivation into reactive intermediates. researchgate.netresearchgate.net Studies on phenylhydrazine have shown evidence for the formation of species such as phenyldiazine, phenyldiazonium, and phenyl radicals. researchgate.netresearchgate.net These reactive intermediates are generated through oxidative reactions, often involving cytochrome P-450 enzymes. who.int

For phenylhydrazine, metabolism can also occur via hydroxylation of the aromatic ring, followed by conjugation with molecules like glucuronic acid, with excretion primarily through urine. who.intnih.gov The main metabolites identified in rabbit studies were p-hydroxyphenylhydrazine and phenylhydrazones formed by reaction with natural keto acids. who.intindustrialchemicals.gov.au While these general pathways for phenylhydrazine are established, the specific and complete metabolic fate of this compound requires further detailed investigation to fully characterize its unique metabolites and their biological implications.

Neurological Research Endeavors

The ability of hydrazine derivatives to interact with enzymes and receptors has prompted research into their potential applications in neurology, particularly concerning conditions where modulating neural processes is a therapeutic goal. tpcj.orgacs.org

Modulation of Neural Plasticity

Neural plasticity, the brain's ability to reorganize its structure and function in response to stimuli, is a fundamental process for learning, memory, and recovery from injury. nih.govphysio-pedia.comnih.gov This adaptive capacity involves changes at multiple levels, from synaptic strength to the growth of new neurons. nih.govphysio-pedia.com A recent patent application has disclosed that this compound is an intermediate in the synthesis of compounds described as psychoplastogens, which are agents that promote neuronal growth and plasticity. google.com These agents are being investigated for treating neurological diseases characterized by a loss of synaptic connectivity. google.com While the broader class of hydrazide-hydrazone derivatives is explored for a range of biological activities, including those affecting the central nervous system, direct and extensive studies detailing the specific effects of this compound on the mechanisms of neural plasticity, such as long-term potentiation or dendritic spine formation, are an emerging area of research. tpcj.org

Interaction with 5-Hydroxytryptamine (5-HT) Receptors

The serotonin (B10506), or 5-hydroxytryptamine (5-HT), receptors are a diverse family of receptors found throughout the central and peripheral nervous systems. researchgate.net They are involved in a wide array of physiological and neurological processes, including mood, cognition, and sleep. researchgate.net These receptors are major targets for a variety of therapeutic drugs, including antidepressants and antipsychotics. researchgate.netguidetopharmacology.org The 5-HT receptor family is divided into 7 classes, with multiple subtypes, most of which are G protein-coupled receptors that trigger intracellular signaling cascades. guidetopharmacology.org The 5-HT₂A receptor, in particular, is noted for its role in neuronal excitation and plasticity. wikipedia.org

A recent patent has described compounds derived from this compound as non-hallucinogenic 5-HT₂A modulators intended for increasing neuronal plasticity. google.com This suggests a direct interaction with this key serotonin receptor subtype. However, detailed pharmacological studies characterizing the binding affinity, selectivity, and functional activity (agonist or antagonist) of this compound itself at the various 5-HT receptor subtypes are not yet widely published in peer-reviewed literature, representing a promising avenue for future research.

Potential Therapeutic Targets in Neurological Diseases

The inhibition of specific enzymes is a cornerstone of therapeutic strategies for many neurological disorders, including Alzheimer's and Parkinson's disease. numberanalytics.comnumberanalytics.comnih.gov For example, inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) are used to manage symptoms and slow disease progression. numberanalytics.comconsensus.app

Given the demonstrated ability of this compound derivatives to act as potent enzyme inhibitors, they represent plausible candidates for the development of drugs targeting neurological diseases. researchgate.net The inhibition of lipases like HSL and BAT5 by these compounds points to their potential to modulate lipid signaling pathways, which are increasingly implicated in neurodegenerative conditions. researchgate.netplos.org Furthermore, the development of hydrazine derivatives as multi-target agents against enzymes like AChE and BACE-1 for Alzheimer's disease is an active area of research. mdpi.commdpi.com The structural relationship of this compound to compounds being explored as 5-HT₂A modulators further strengthens its potential as a scaffold for developing therapeutics for psychiatric and neurological disorders where this receptor is a key target. google.com

Table 2: Potential Neurological Disease Targets for this compound Derivatives

| Potential Target | Relevance to Neurological Disease | Connection to this compound | Reference |

|---|---|---|---|

| Serine Hydrolases (e.g., HSL, BAT5, FAAH) | These enzymes regulate lipid mediators involved in neuroinflammation, synaptic function, and neurodegeneration. | Derivatives are potent inhibitors of HSL and BAT5. Related structures inhibit FAAH, a target for neuro-disorders. | researchgate.netplos.org |

| 5-HT₂A Receptor | Modulation of this receptor affects neuronal plasticity, cognition, and mood. It is a target in psychiatric and neurodegenerative disorders. | Used as an intermediate for synthesizing 5-HT₂A modulators designed to promote neural plasticity. | google.comwikipedia.org |

| Acetylcholinesterase (AChE) / BACE-1 | Key enzyme targets in Alzheimer's disease therapy to restore acetylcholine (B1216132) levels and reduce amyloid-beta plaque formation. | The broader class of hydrazine derivatives is actively being developed as inhibitors for these enzymes. | acs.orgmdpi.commdpi.com |

| Monoamine Oxidase (MAO) | MAO inhibitors are used to treat Parkinson's disease and depression by preventing the breakdown of monoamine neurotransmitters. | Hydrazine is a well-known pharmacophore for MAO inhibitors. | consensus.appnih.gov |

Analytical Methodologies for 3 Phenoxyphenyl Hydrazine

Spectrophotometric Detection and Quantification

Spectrophotometry offers a rapid and accessible method for the detection and quantification of hydrazines, including (3-phenoxyphenyl)hydrazine. These methods often rely on derivatization reactions that produce a colored product, which can be measured using a UV-Vis spectrophotometer. cdc.gov

A common method for the determination of hydrazine (B178648) involves a condensation reaction with p-dimethylaminobenzaldehyde. This reaction forms a yellow-colored quinoid derivative that exhibits maximum absorbance at a wavelength of 458 nm. mt.comresearchgate.net The intensity of the color produced is directly proportional to the concentration of hydrazine, allowing for quantification based on a calibration curve. mt.comresearchgate.net The Beer-Lambert law is typically obeyed over a specific concentration range, for instance, from 0 to 7 µg of hydrazine in a 25 mL volume. researchgate.net Another chromogenic reagent used for hydrazine detection is ninhydrin (B49086), which reacts with the hydrazine to form a colored complex. analis.com.my For example, in a phosphate (B84403) buffer at pH 9, hydrazine reacts with ninhydrin upon heating to produce a red-brown complex with a maximum absorbance at 425 nm. analis.com.my

While these methods are generally applicable, the this compound molecule itself contains chromophores (the phenyl and phenoxy groups) that absorb in the UV region, which could also be utilized for direct spectrophotometric analysis in pure samples or simple mixtures. unios.hr However, for complex samples, derivatization provides enhanced selectivity and sensitivity, minimizing interferences from other substances. clu-in.org

Table 1: Spectrophotometric Methods for Hydrazine Determination

| Reagent | Product | λmax (nm) | Medium |

|---|---|---|---|

| p-Dimethylaminobenzaldehyde | Yellow quinoid derivative | 458 | Acidic |

Chromatographic Separation and Analysis

Chromatographic methods are indispensable for separating this compound from impurities and complex mixtures, enabling its accurate quantification and purity assessment. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent techniques used.

HPLC is a primary technique for assessing the purity of this compound and its derivatives. chemimpex.com Commercial batches of this compound hydrochloride often specify a purity of ≥95%, as determined by HPLC. chemimpex.comjk-sci.com

Reverse-phase HPLC is the most common mode of separation. A C18 column is frequently employed due to its versatility and effectiveness in separating moderately polar compounds. researchgate.netinnovareacademics.in For instance, a stability-indicating HPLC method for a hydrazine derivative utilized a C18 end-capped column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of water and acetonitrile (B52724) (15:85 v/v). researchgate.net Detection is typically achieved using a Diode-Array Detector (DAD) or a standard UV detector, often set at a wavelength where the analyte exhibits strong absorbance, such as 240 nm or 330 nm. researchgate.netinnovareacademics.in The selection of mobile phase and gradient program is optimized to achieve efficient separation from any impurities or degradation products. innovareacademics.in

Table 2: Example HPLC Conditions for Phenyl Hydrazine Analysis

| Parameter | Conditions |

|---|---|

| Column | ACE 3 C18 PFP (150 mm × 4.6 mm, 3 µm) innovareacademics.in |

| Mobile Phase A | 0.01M Ammonium acetate (B1210297) buffer (pH 4.9) innovareacademics.in |

| Mobile Phase B | Acetonitrile:Isopropyl alcohol:Buffer pH 4.9 (60:20:20 v/v/v) innovareacademics.in |

| Flow Rate | 1.0 mL/min innovareacademics.in |

| Detection | UV at 330 nm innovareacademics.in |

Gas chromatography is another powerful tool for the analysis of hydrazines. However, due to the high polarity, low volatility, and thermal instability of hydrazine compounds, direct analysis is often challenging. chrom-china.com Therefore, derivatization is typically required to convert the analyte into a more volatile and stable form suitable for GC analysis. cdc.govchrom-china.com

A widely used derivatization strategy involves reacting the hydrazine with an aldehyde or ketone. chrom-china.com Acetone (B3395972) is an effective and readily available reagent that reacts with hydrazine to form acetone azine, a stable derivative that can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). chrom-china.comresearchgate.net Another approach involves derivatization with 2,4-pentanedione, which reacts with hydrazine to form 3,5-dimethylpyrazole, a compound that is then extracted and analyzed by GC-MS. researchgate.net This method is particularly useful for monitoring hydrazine in air samples. researchgate.net The choice of detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer, provides high selectivity and sensitivity for hydrazine analysis. cdc.gov

Table 3: GC Derivatization Methods for Hydrazine Analysis

| Derivatizing Agent | Derivative Formed | Analytical Technique |

|---|---|---|

| Acetone | Acetone azine | GC-MS chrom-china.comresearchgate.net |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a critical technique for the structural analysis of this compound and its derivatives, providing definitive information on molecular weight and fragmentation patterns. brieflands.comnih.gov When coupled with a chromatographic technique like GC or HPLC, it allows for the unequivocal identification of the compound in a mixture. cdc.gov

Electron ionization (EI) is a common technique used to generate a mass spectrum. The resulting spectrum displays a molecular ion peak (M+), which confirms the molecular weight of the compound. For example, in the analysis of various hydrazide and hydrazine derivatives, the molecular ion peak is a key identifier. brieflands.comnih.gov The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structure. The cleavage of specific bonds within the molecule generates a unique set of fragment ions that helps in piecing together the molecular architecture. For instance, the mass spectrum of a derivative of this compound showed a molecular ion (M+) peak at m/z 417.16, consistent with its molecular formula. nih.gov

Table 4: Mass Spectrometry Data for a this compound Derivative

| Compound | Molecular Formula | Ionization Mode | Molecular Ion (m/z) |

|---|---|---|---|

| N'-(2-phenoxybenzylidene)benzohydrazide | C20H16N2O2 | EI | 316 (M+) brieflands.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework. niscpr.res.inscbt.com

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the hydrazine protons (-NH and -NH2) and a complex pattern of signals in the aromatic region corresponding to the protons on the two phenyl rings. orientjchem.orgbrieflands.com The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to assemble the structure. A certificate of analysis for this compound hydrochloride confirms its identity and purity using ¹H NMR. scbt.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. For this compound, signals would be expected for each of the 12 carbon atoms in the phenoxyphenyl group, with their chemical shifts indicating whether they are part of an aromatic ring or bonded to oxygen or nitrogen. nih.govniscpr.res.in The combination of ¹H and ¹³C NMR data allows for a complete and confident assignment of the compound's structure.

Table 5: Representative ¹H NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ) and Description |

|---|

Table 6: Representative ¹³C NMR Data for a Purine-Triazole Hybrid containing a (3-phenoxyphenyl) Moiety

| Compound | Solvent | Chemical Shifts (δ) in ppm |

|---|

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of (3-Phenoxyphenyl)hydrazine.

Theoretical calculations provide a detailed picture of the electron distribution and bonding within the this compound molecule. The presence of the electron-donating phenoxy group influences the electronic environment of the entire molecule. DFT calculations on related structures, such as derivatives of 1,2,4-triazoles, have been performed at levels like B3LYP/6-311G** to optimize molecular geometry and analyze electronic properties. ias.ac.in Such analyses for this compound would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding the non-covalent interactions the molecule can form.

The flexibility of this compound is primarily due to the rotation around several key single bonds, which defines its three-dimensional shape. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. The key dihedral angles, or torsion angles, determine the relative orientation of the two phenyl rings and the hydrazine (B178648) moiety. proteinstructures.comwikipedia.org